Baeocystin

Catalog No.
S591098
CAS No.
21420-58-6
M.F
C11H15N2O4P
M. Wt
270.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baeocystin

CAS Number

21420-58-6

Product Name

Baeocystin

IUPAC Name

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate

Molecular Formula

C11H15N2O4P

Molecular Weight

270.22 g/mol

InChI

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16)

InChI Key

WTPBXXCVZZZXKR-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Synonyms

baeocystin

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Baeocystin is a tryptamine alkaloid that is N-methyltryptamine carrying an additional phosphoryloxy substituent at position 4. It has a role as a hallucinogen and a fungal metabolite. It is an organic phosphate, a tryptamine alkaloid and a secondary amino compound. It is functionally related to a tryptamine. It is a conjugate acid of a baeocystin(1-).
Baeocystin is a natural product found in Psilocybe liniformans, Panaeolus cyanescens, and other organisms with data available.

Baeocystin (CAS 21420-58-6) is a naturally occurring zwitterionic tryptamine alkaloid and the N-demethylated analog of psilocybin. In industrial and advanced research procurement, it is primarily sourced as an analytical reference standard for the quality control of fungal biomass and as a highly stable, non-hallucinogenic pharmacological baseline. Unlike its tertiary amine counterpart psilocybin, baeocystin possesses a secondary amine structure that fundamentally alters its metabolic degradation and blood-brain barrier penetrability. This structural distinction makes it a critical material for researchers investigating the entourage effect in mushroom extracts or requiring a structurally related, yet behaviorally inactive, control for 5-HT2A receptor assays[1].

Substituting baeocystin with the more commonly available psilocybin or its active metabolite psilocin fundamentally compromises experimental integrity in pharmacological and stability assays. While psilocybin acts as a potent prodrug that induces 5-HT2A-mediated psychedelic effects, baeocystin fails to elicit a head-twitch response in vivo due to its rapid deamination by monoamine oxidase (MAO) and limited central nervous system bioavailability[1]. Furthermore, attempting to use its dephosphorylated active form, norpsilocin, as a substitute introduces severe handling limitations; the phosphorylated ester in baeocystin provides a 200- to 600-fold reduction in spontaneous aqueous degradation rates compared to dephosphorylated tryptamines [2]. Consequently, baeocystin cannot be interchanged with other tryptamines when evaluating non-psychoactive pathways or requiring long-term solution stability.

In Vivo Behavioral Inactivity (Head-Twitch Response)

To differentiate the psychoactive potential of mushroom-derived tryptamines, researchers utilize the murine Head-Twitch Response (HTR) assay, a proxy for 5-HT2A-mediated hallucinogenic effects. While psilocybin and psilocin reliably induce HTR with an ED50 of 0.11–0.29 mg/kg, baeocystin administration is behaviorally indistinguishable from a saline control [1]. This profound lack of in vivo psychoactivity, despite its structural similarity to psilocybin, solidifies baeocystin's procurement value as a negative control in neuropharmacological screening.

Evidence DimensionHallucinogenic potential (HTR ED50 in mice)
Target Compound DataIndistinguishable from saline (No HTR induced)
Comparator Or BaselinePsilocybin / Psilocin (ED50 = 0.11–0.29 mg/kg)
Quantified DifferenceComplete absence of HTR for baeocystin vs. potent dose-dependent response for psilocybin.
ConditionsMurine in vivo behavioral assay (HTR)

Enables the procurement of a structurally homologous but non-hallucinogenic control for psychedelic drug discovery and behavioral pharmacology.

Aqueous Storage and Thermal Stability

The stability of tryptamine reference standards is a critical procurement factor for analytical laboratories. Under high-concentration (mM) aqueous storage conditions, the spontaneous thermal degradation kinetics of baeocystin were evaluated against its dephosphorylated metabolite, norpsilocin. Baeocystin, as a phosphorylated prodrug, demonstrated zero-order degradation kinetics with rate constants 200- to 600-fold lower than those of the dephosphorylated active forms [1]. This exceptional stability profile dictates the use of baeocystin over norpsilocin for long-term analytical calibration and formulation studies.

Evidence DimensionSpontaneous thermal degradation rate in aqueous solution
Target Compound DataBaeocystin (Phosphorylated prodrug)
Comparator Or BaselineNorpsilocin (Dephosphorylated active form)
Quantified Difference200- to 600-fold lower degradation rate constant for the phosphorylated form.
ConditionsAqueous solution at neutral pH, 0.5-5 mM concentrations, multiple temperatures (4 °C to 80 °C).

Justifies the procurement of the phosphorylated zwitterion for analytical workflows requiring extended shelf-life and reliable quantification.

5-HT2A Receptor Binding Affinity Profile

In vitro radioligand binding assays highlight baeocystin's distinct pharmacological profile compared to common psychedelic benchmarks. When tested for competition against [3H]M100907 at the 5-HT2A receptor, baeocystin showed little to no competition up to a concentration of 5 μM [1]. In stark contrast, standard reference compounds like DOI exhibited high affinities (12.5 nM). This weak primary receptor affinity further distinguishes baeocystin from active tertiary amines, validating its use in mapping the structure-activity relationships (SAR) of tryptamine derivatives.

Evidence Dimension5-HT2A receptor binding affinity (Competition with [3H]M100907)
Target Compound DataLittle competition up to 5 μM
Comparator Or BaselineDOI reference standard (Affinity = 12.5 nM)
Quantified Difference>400-fold weaker affinity for baeocystin compared to the DOI benchmark.
ConditionsIn vitro radioligand binding assay using mouse brain tissue / transfected cells.

Confirms baeocystin's utility as a low-affinity structural analog for receptor binding assays and SAR profiling.

Analytical Reference Standards for Mycology and Forensic Profiling

Due to its exceptional aqueous stability—exhibiting degradation rates 200- to 600-fold lower than its dephosphorylated counterpart—baeocystin is an essential certified reference material [2]. It is procured by analytical and forensic laboratories to accurately quantify the minor alkaloid content in Psilocybe mushroom extracts without the confounding degradation issues associated with norpsilocin.

Negative Controls in 5-HT2A Behavioral Pharmacology

Because baeocystin fails to induce a head-twitch response (HTR) in murine models, it serves as a critical non-psychoactive control [1]. Researchers studying the entourage effect or developing novel serotonergic therapeutics procure baeocystin to isolate the systemic effects of secondary tryptamines from the profound hallucinogenic activity of tertiary amines like psilocybin.

Structure-Activity Relationship (SAR) and Prodrug Metabolism Modeling

Baeocystin's weak binding affinity at the 5-HT2A receptor (showing little competition up to 5 μM) and its rapid deamination by monoamine oxidase make it a highly specific model compound [3]. Pharmaceutical developers utilize it to study how N-demethylation and phosphate esterification influence blood-brain barrier permeability, receptor binding, and enzymatic degradation in next-generation neurotherapeutics.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

270.07694396 g/mol

Monoisotopic Mass

270.07694396 g/mol

Heavy Atom Count

18

UNII

22KW205WF2

Other CAS

21420-58-6

Wikipedia

Baeocystin
Leung, A.Y.; Paul, A.G.; Baeocystin and Norbaeocystin: New Analogs of Psilocybin from Psilocybe baeocystis, Journal of Pharmaceutical Sciences, 5710, 1667-1671. DOI:10.1002/jps.2600571007 PMID:5684732

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